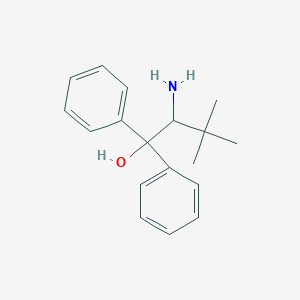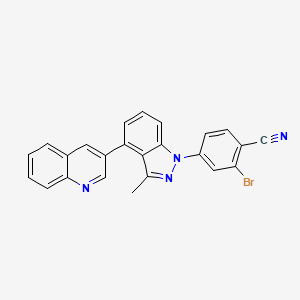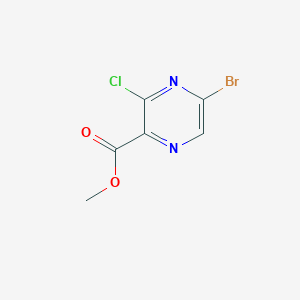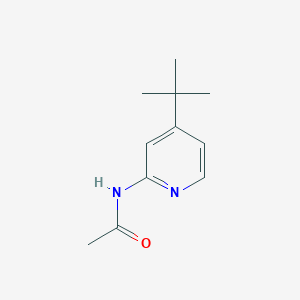
5-(4-bromophenyl)-4-chloro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 5-position and a chlorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazolidinone, which is then chlorinated using thionyl chloride to yield the desired product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-4-chloro-1H-pyrazole has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the design of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl and chloro substituents enhance its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazole
- 5-(4-Bromophenyl)-3-chloro-1H-pyrazole
- 5-(4-Bromophenyl)-4-fluoro-1H-pyrazole
Uniqueness
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C9H6BrClN2 |
|---|---|
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-4-chloro-1H-pyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI-Schlüssel |
MZFQQBJSRIWMRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=NN2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phosphane](/img/structure/B13869044.png)




![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)



